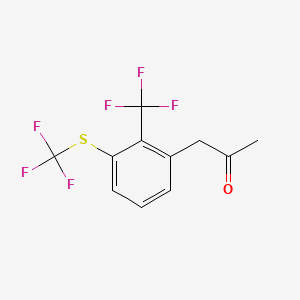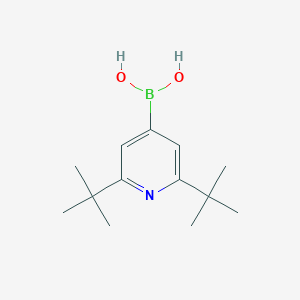
(2,6-Di-tert-butylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Di-tert-butylpyridin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a pyridine ring substituted with two tert-butyl groups at the 2 and 6 positions, and a boronic acid group at the 4 position. The presence of these bulky tert-butyl groups imparts unique steric properties to the molecule, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Di-tert-butylpyridin-4-yl)boronic acid typically involves the borylation of 2,6-di-tert-butylpyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2,6-di-tert-butylpyridine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: (2,6-Di-tert-butylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, although the presence of bulky tert-butyl groups can influence the reactivity.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Scientific Research Applications
(2,6-Di-tert-butylpyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,6-Di-tert-butylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which can participate in various catalytic cycles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The bulky tert-butyl groups can influence the steric environment, affecting the reactivity and selectivity of the compound.
Comparison with Similar Compounds
2,6-Di-tert-butylpyridine: Lacks the boronic acid group but shares the same pyridine core with tert-butyl substitutions.
2,4,6-Tri-tert-butylpyridine: Another bulky pyridine derivative with three tert-butyl groups.
Phenylboronic Acid: A simpler boronic acid without the bulky pyridine ring.
Uniqueness: (2,6-Di-tert-butylpyridin-4-yl)boronic acid is unique due to the combination of the boronic acid group and the sterically hindered pyridine ring. This makes it particularly useful in reactions where steric effects play a crucial role, such as in selective cross-coupling reactions.
Properties
Molecular Formula |
C13H22BNO2 |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
(2,6-ditert-butylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H22BNO2/c1-12(2,3)10-7-9(14(16)17)8-11(15-10)13(4,5)6/h7-8,16-17H,1-6H3 |
InChI Key |
GERJIPNOEIIQCC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


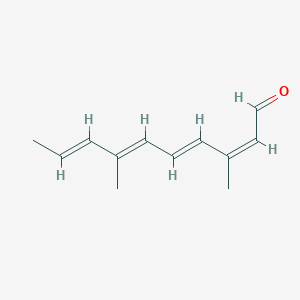
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
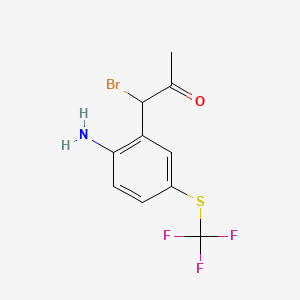
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
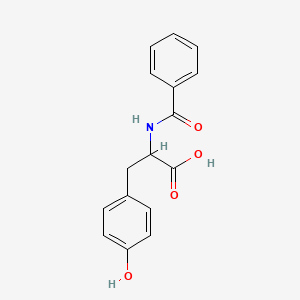



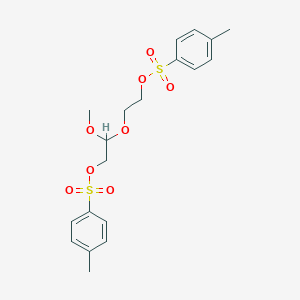
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)


